![molecular formula C9H30O2Si3 B7799882 Hydroxy(dimethyl)silane;hydroxy(trimethyl)silane;tetramethylsilane](/img/structure/B7799882.png)
Hydroxy(dimethyl)silane;hydroxy(trimethyl)silane;tetramethylsilane
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Overview
Description
Hydroxy(dimethyl)silane;hydroxy(trimethyl)silane;tetramethylsilane is a useful research compound. Its molecular formula is C9H30O2Si3 and its molecular weight is 254.59 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactions of Polysiloxanes
PMHS is used in the preparation of linear, branched, star, and dendritic poly(hydrosiloxane)s (PHS), mainly poly(methylhydrosiloxanes) (PMHS) and Si-H functional silsesquioxanes (spherosilicates) . The Si-H bond in these compounds is used for the crosslinking of silicone elastomers and preceramic polymers . They are especially used for the addition of different organic groups to the silicon atom, via hydrosilylation or nucleophilic substitution reactions .
Technology of Silicones
PMHS plays a significant role in the technology of silicones . It is used in the modification of different polymers and in materials science .
Corrosion-Resistant Ceramic Coatings
PMHS is utilized in combination with nano-zirconia (ZrO2) particles to prepare SiCxO-ZrO2 ceramic coating by means of high-temperature pyrolysis at 800 °C . This coating shows significant potential for use in storage tank anti-corrosion applications .
Organic Synthesis
In addition to its well-known use as a reducing agent, PMHS has been demonstrated in a variety of other applications, including ring cleavage, the cotton industry, functional material for microfluidic chips, and the dehydroaromatization of bio-oils .
Preparation of Composite Membranes
The study focused on the performance enhancement of a PDMS membrane using PMHS as the curing agent, and by incorporation of silica nanoparticles . The membranes were synthesized and applied as the separation elements to improve the separation of DMSO from their aqueous solutions .
Modification of Conventional Organic Polymers
The Si-H group in PMHS was very often linked to conventional organic polymers in order to modify their properties . This leads to the manufacture of materials with better properties .
Mechanism of Action
Target of Action
Polymethylhydrosiloxane (PMHS), also known as Hydroxy(dimethyl)silane;hydroxy(trimethyl)silane;tetramethylsilane or MFCD00084478, is primarily used in organic chemistry as a mild and stable reducing agent . It easily transfers hydrides to metal centers and a number of other reducible functional groups . The primary targets of PMHS are carbonyl compounds, secondary amines, and aldehydes .
Mode of Action
PMHS interacts with its targets through a process called reductive amination . In this process, PMHS acts as a reducing agent, transferring hydrides to the carbonyl compounds, secondary amines, and aldehydes . This results in the synthesis of tertiary and secondary amines .
Biochemical Pathways
The biochemical pathways affected by PMHS primarily involve the reduction of carbonyl compounds, secondary amines, and aldehydes . The downstream effects include the synthesis of tertiary and secondary amines .
Pharmacokinetics
Result of Action
The molecular and cellular effects of PMHS’s action primarily involve the reduction of carbonyl compounds, secondary amines, and aldehydes to form tertiary and secondary amines . This can lead to the manufacture of materials with better properties .
Action Environment
properties
IUPAC Name |
hydroxy(dimethyl)silane;hydroxy(trimethyl)silane;tetramethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12Si.C3H10OSi.C2H8OSi/c2*1-5(2,3)4;1-4(2)3/h1-4H3;4H,1-3H3;3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFYHEHDBPYRMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)O.C[Si](C)(C)C.C[Si](C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H30O2Si3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl hydrogen polysiloxane |
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